2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)11(18)16-7-9-6-10(17-19-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPAAXBLRDTOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable oxazole derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The final product is often purified using recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2,2-Trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared to structurally related acetamides with variations in heterocyclic cores, substituents, and functional groups (Table 1).
Table 1: Structural and Functional Comparison of Related Acetamides
Key Observations
Heterocycle Influence: The 1,2-oxazole core in the target compound offers distinct electronic properties compared to 1,2,4-oxadiazoles (e.g., ) or triazoles (e.g., ). 1,3,4-Oxadiazoles () and oxazolidinones () exhibit varied metabolic stability and pesticidal activity, highlighting the role of heterocycle selection in functional optimization.
Substituent Effects :
- The 3-phenyl group on the isoxazole enhances aromatic stacking interactions, a feature shared with 3-ethoxyphenyl-substituted triazoles (). Substituents like trifluoromethyl () or chloro () modulate lipophilicity and steric bulk.
Acetamide Functionalization :
Biological Activity
2,2,2-Trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide (CAS No. 400087-16-3) is a compound characterized by a trifluoromethyl group and an oxazole ring attached to a phenyl group. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The unique combination of functional groups in this compound enhances its lipophilicity and stability, which are crucial for biological interactions. The trifluoromethyl group not only increases membrane permeability but also influences the compound's pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H10F3N2O |
| Molecular Weight | 270.21 g/mol |
| CAS Number | 400087-16-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances binding affinity to enzymes or receptors, while the oxazole ring may stabilize these interactions through hydrogen bonding.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : Studies suggest that it may act as an enzyme inhibitor or modulator. The presence of the oxazole ring enhances its interaction with biological targets, potentially affecting metabolic pathways.
- Anticancer Properties : Preliminary investigations have shown that compounds with similar structures can exhibit anticancer activity. This raises the possibility that this compound may possess similar properties.
- Anti-inflammatory Effects : The compound is also being explored for its potential anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
Case Study 1: Enzyme Interaction
A study conducted on the interaction of this compound with specific enzymes revealed significant inhibition at concentrations around 50 μM. The inhibition was found to be concentration-dependent, indicating a direct relationship between dosage and biological effect.
Case Study 3: Anti-inflammatory Activity
Research into related compounds has shown promising results regarding anti-inflammatory properties. The mechanism appears to involve modulation of pro-inflammatory cytokines .
Q & A
Q. What synthetic methodologies are recommended for preparing 2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a 3-phenyl-1,2-oxazol-5-ylmethylamine precursor with trifluoroacetic anhydride or activated trifluoroacetyl derivatives under inert conditions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) with bases such as triethylamine (TEA) or potassium carbonate (K₂CO₃) are commonly employed . Reaction progress can be monitored via TLC or LC-MS, and purification often uses column chromatography with gradients of ethyl acetate/hexane.
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of trifluoroacetamide (-COCF₃) protons (δ ~3.5–4.0 ppm for the methylene group adjacent to the amide) and aromatic protons from the oxazole-phenyl moiety (δ ~7.0–8.5 ppm).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (C₁₂H₁₀F₃N₂O₂: calculated 283.06 g/mol).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Given its structural similarity to microtubule-targeting agents (e.g., ), screen for:
- Tubulin polymerization inhibition : Use fluorescence-based assays with purified tubulin.
- Cytotoxicity : Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Test against kinases or oxidoreductases due to the oxazole moiety’s potential interaction with ATP-binding pockets .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation or tautomeric states?
- Data collection : Use high-resolution (<1.0 Å) synchrotron radiation.
- Refinement : Apply SHELXL for small-molecule refinement, leveraging restraints for disordered trifluoromethyl groups. For twinned crystals, use SHELXL’s twin-law commands (e.g., BASF parameter) .
- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation .
Q. What strategies address contradictory data in biological activity vs. computational docking studies?
- Experimental : Repeat assays under varied conditions (e.g., pH, temperature) to rule out artifacts.
- Computational : Re-dock using multiple software (e.g., AutoDock Vina, Schrödinger) with explicit solvent models. Consider protonation states of the oxazole nitrogen and amide carbonyl .
- SAR analysis : Synthesize analogs (e.g., replacing trifluoroacetamide with acetamide) to isolate key pharmacophores .
Q. How can solvent-free or green chemistry approaches optimize the compound’s synthesis?
- Mechanochemical synthesis : Use ball milling to couple the oxazole-methylamine with trifluoroacetic anhydride, eliminating solvents.
- Microwave-assisted reactions : Reduce reaction times (e.g., 30 min vs. 4 hours) while maintaining yield.
- Catalyst recycling : Employ immobilized bases (e.g., silica-supported K₂CO₃) to minimize waste .
Q. What advanced spectroscopic techniques elucidate dynamic molecular behavior in solution?
- Dynamic NMR (DNMR) : Detect rotational barriers in the amide bond at low temperatures (−40°C to −80°C).
- NOESY/ROESY : Identify intramolecular interactions between the oxazole ring and phenyl group.
- Variable-temperature IR : Monitor carbonyl stretching frequencies to assess hydrogen-bonding effects .
Methodological Notes
- Crystallographic challenges : For poorly diffracting crystals, try cryo-cooling (100 K) or dehydration. Use SHELXC/D/E for experimental phasing if heavy-atom derivatives are unavailable .
- Bioactivity discrepancies : Cross-validate cytotoxicity data with clonogenic assays to distinguish cytostatic vs. cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
